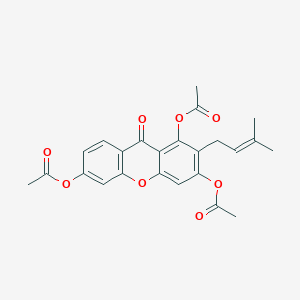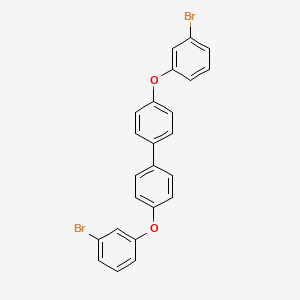
4,4'-Bis(3-bromophenoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two bromophenoxy groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl typically involves the reaction of 3-bromophenol with 4,4’-dihydroxybiphenyl. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction Reactions: The biphenyl core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrogenated biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dihydroxybiphenyl: Lacks the bromine atoms and has different reactivity.
3,3’-Dibromobiphenyl: Similar structure but lacks the phenoxy groups.
4,4’-Bis(4-bromophenoxy)-1,1’-biphenyl: Similar but with bromine atoms in different positions.
Uniqueness
4,4’-Bis(3-bromophenoxy)-1,1’-biphenyl is unique due to the specific positioning of the bromophenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
90780-67-9 |
|---|---|
Formule moléculaire |
C24H16Br2O2 |
Poids moléculaire |
496.2 g/mol |
Nom IUPAC |
1-bromo-3-[4-[4-(3-bromophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16Br2O2/c25-19-3-1-5-23(15-19)27-21-11-7-17(8-12-21)18-9-13-22(14-10-18)28-24-6-2-4-20(26)16-24/h1-16H |
Clé InChI |
OJXPONGNWPTHPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


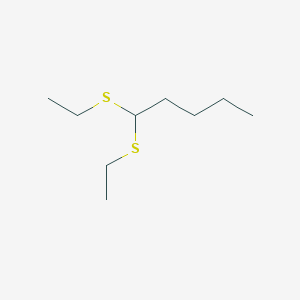
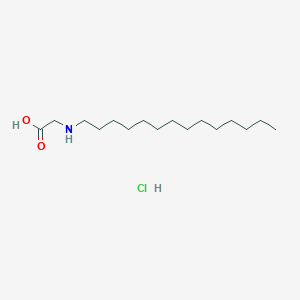
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
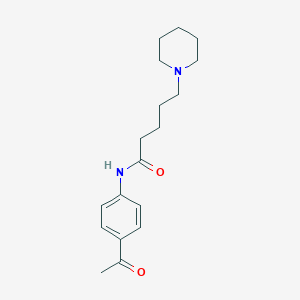
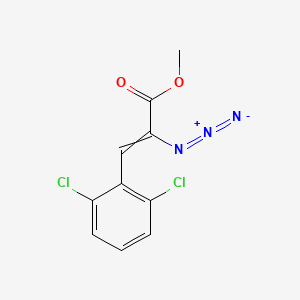
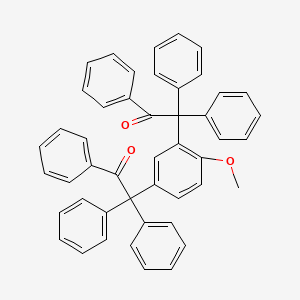


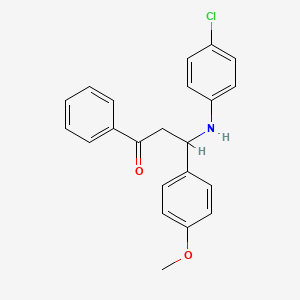
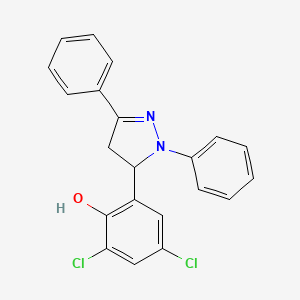
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
